An In-Depth Technical Guide to 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol (CAS Number: 436095-86-2)
An In-Depth Technical Guide to 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol (CAS Number: 436095-86-2)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Bromo-phenyl)-1H-imidazole-2-thiol is a heterocyclic organic compound featuring an imidazole ring substituted with a 4-bromophenyl group at the 4-position and a thiol group at the 2-position.[1][2] The imidazole-2-thiol scaffold is of significant interest in medicinal chemistry due to its diverse pharmacological properties. Compounds containing this moiety have been investigated for a range of biological activities, including antimicrobial and anti-inflammatory effects.[3][4] The presence of the bromophenyl group can enhance lipophilicity and modulate the compound's interaction with biological targets.[5] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol.
Physicochemical Properties
A summary of the key physicochemical properties of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol is presented in the table below. These properties are essential for its handling, formulation, and application in various experimental settings.
| Property | Value | Source |
| CAS Number | 436095-86-2 | [1][2][6][7][8][9] |
| Molecular Formula | C9H7BrN2S | [1][2][8] |
| Molecular Weight | 255.13 g/mol | [1][2] |
| Canonical SMILES | C1=CC(=CC=C1C2=CNC(=S)N2)Br | [1] |
| InChI Key | DJHSGVUEJWOYDR-UHFFFAOYSA-N | [1] |
| Purity | ≥95% (Commercially available) | [6] |
| Storage | Long-term storage recommendations are available from suppliers. | [6] |
Synthesis and Characterization
The synthesis of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol can be achieved through a multi-step process, which is a common approach for preparing substituted imidazole derivatives.[10][11] A general synthetic route involves the reaction of an α-haloketone with a thiourea or a related thiocyanate salt.
General Synthetic Workflow
A plausible synthetic pathway for 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol is outlined below. This method is based on established procedures for the synthesis of similar imidazole-2-thiol compounds.[12]
Caption: Synthetic workflow for 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol.
Detailed Experimental Protocol
Step 1: Synthesis of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol
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To a solution of 2-bromo-1-(4-bromophenyl)ethan-1-one (1 equivalent) in ethanol, add thiourea (1.1 equivalents).
-
The reaction mixture is refluxed for 4-6 hours. Progress can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The resulting precipitate is filtered, washed with cold ethanol, and then with diethyl ether.
-
The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.
Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected protons and carbons.
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Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
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Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as N-H, C=N, and C=S stretching vibrations.
Potential Biological Activity and Mechanism of Action
While specific biological data for 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol is not extensively documented in publicly available literature, the imidazole-2-thiol scaffold is a known pharmacophore. Derivatives of this class have shown a variety of biological activities.
Antimicrobial and Antifungal Potential
Many imidazole derivatives are known for their antimicrobial and antifungal properties.[3] The proposed mechanism for some of these compounds involves the inhibition of essential microbial enzymes or the disruption of cell membrane integrity. The presence of a halogen, such as bromine, on the phenyl ring can enhance these activities.[13][14]
Anti-inflammatory Activity
The thiol group in the molecule suggests potential antioxidant and anti-inflammatory properties.[4] Thiols can act as scavengers of reactive oxygen species (ROS), which are key mediators of inflammation.[4]
Enzyme Inhibition
Some imidazole-based compounds have been shown to inhibit specific enzymes. For instance, certain imidazole derivatives can inhibit tubulin polymerization, a target for anticancer agents.[15]
A hypothetical signaling pathway illustrating the potential mechanism of action for antimicrobial activity is presented below.
Caption: Hypothetical mechanism for antimicrobial activity.
Research Applications
Given its chemical structure, 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol can be a valuable tool in several research areas:
-
Drug Discovery: It can serve as a lead compound or a building block for the synthesis of more complex molecules with potential therapeutic applications. The bromophenyl group offers a site for further chemical modification through cross-coupling reactions.
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Antimicrobial Research: The compound can be screened for its activity against a panel of bacteria and fungi to identify new antimicrobial agents.[16]
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Enzyme Inhibition Studies: It can be tested for its inhibitory activity against various enzymes, particularly those involved in microbial or cancer cell proliferation.
Conclusion
4-(4-Bromo-phenyl)-1H-imidazole-2-thiol is a compound with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. Its synthesis is achievable through established chemical routes, and its structural features suggest a likelihood of interesting biological activities. Further research is warranted to fully elucidate its pharmacological profile and potential therapeutic applications.
References
-
Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. (n.d.). Retrieved from [Link]
-
Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. (2022). ACS Omega. Retrieved from [Link]
-
Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. (n.d.). Retrieved from [Link]
-
Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. (2022). ACS Omega. Retrieved from [Link]
-
Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. (n.d.). Der Pharma Chemica. Retrieved from [Link]
-
4-(4-Bromophenyl)-1H-imidazole-2-thiol | 436095-86-2. (n.d.). Retrieved from [Link]
-
AK Scientific, Inc. (n.d.). Retrieved from [Link]
-
Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. (n.d.). ResearchGate. Retrieved from [Link]
-
4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). BMC Chemistry. Retrieved from [Link]
-
4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). ResearchGate. Retrieved from [Link]
-
An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. (2021). Molecules. Retrieved from [Link]
-
Reactions of substituted 1H-imidazole-2-thiols with pent-2-en-4-yn-1-ones. (2025). ResearchGate. Retrieved from [Link]
-
Thiol Compounds and Inflammation. (n.d.). Frontiers in Bioscience-Landmark. Retrieved from [Link]
-
2-[(1-methylpropyl)dithio]-1H-imidazole inhibits tubulin polymerization through cysteine oxidation. (2014). Journal of Biological Chemistry. Retrieved from [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. imrpress.com [imrpress.com]
- 5. CAS 13569-96-5: 4-(4-BROMO-PHENYL)-1H-IMIDAZOLE [cymitquimica.com]
- 6. 436095-86-2 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol AKSci 3503AE [aksci.com]
- 7. angenechemical.com [angenechemical.com]
- 8. appchemical.com [appchemical.com]
- 9. 4-(4-BROMO-PHENYL)-1H-IMIDAZOLE-2-THIOL | 436095-86-2 [amp.chemicalbook.com]
- 10. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 2-[(1-methylpropyl)dithio]-1H-imidazole inhibits tubulin polymerization through cysteine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
